molecular formula C6H12N2OS B8230134 N-Methyl-2-(thietan-3-ylamino)acetamide

N-Methyl-2-(thietan-3-ylamino)acetamide

Cat. No.: B8230134
M. Wt: 160.24 g/mol
InChI Key: QGISBZCWLADCIY-UHFFFAOYSA-N
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Description

N-Methyl-2-(thietan-3-ylamino)acetamide is a specialized acetamide derivative featuring a methyl-substituted acetamide backbone and a thietan-3-ylamino moiety. The methyl group on the nitrogen may influence solubility and metabolic stability compared to non-methylated analogs.

Properties

IUPAC Name

N-methyl-2-(thietan-3-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-7-6(9)2-8-5-3-10-4-5/h5,8H,2-4H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGISBZCWLADCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(thietan-3-ylamino)acetamide typically involves the reaction of thietane derivatives with N-methylacetamide under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the N-methylacetamide, followed by the addition of a thietane derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(thietan-3-ylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

N-Methyl-2-(thietan-3-ylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-Methyl-2-(thietan-3-ylamino)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The thietane ring and acetamide group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-Methyl-2-(thietan-3-ylamino)acetamide with structurally related acetamide derivatives, emphasizing key differences in substituents, synthesis, and applications:

Compound Name Key Structural Features Synthesis Method Applications/Properties References
This compound Thietan ring (3-membered S-heterocycle), methylamino group Likely via thioacylation or nucleophilic substitution with thietan-3-amine Hypothesized as a peptide analog or drug intermediate; potential CNS activity N/A¹
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide (Pritelivir) Thiazole, pyridine, and sulfonamide groups Multi-step synthesis involving thiazole ring formation and coupling reactions Antiviral agent (herpes simplex); matrix-based vaginal ring formulations
N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide Thiophene ring, acetyl, and phthalimide groups One-step synthesis from 3-acetylthiophen-2-amine and acetyl halogenides Intermediate for 3-acetylthiophene derivatives; characterized by NMR and MS
N-Methyl-2-(4-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide Indole core, nitrophenylthio group Peptidyl imine functionalization via enantioselective indolylation Building block for indolylglycine-containing peptides; chiral HPLC separation demonstrated
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Quinoxaline, pyrimidine, and thioether groups Condensation of thiouracil derivatives with acetamide precursors Antimicrobial or agrochemical potential; high yield (90.2%)

¹ No direct evidence for the target compound; inferences based on structural analogs.

Key Research Findings

  • Ynamide-mediated synthesis : Enables efficient thioamide and thioamidide formation, applicable to diverse substrates . This method could adapt to thietan-3-amine for targeted synthesis.
  • Chiral resolution : Indolyl-containing acetamides achieve enantiomeric excess (45% ee) via HPLC , suggesting similar strategies for thietan analogs.
  • Thermal stability : Thiophene and phthalimide derivatives exhibit robust stability , whereas thietan’s ring strain might lower decomposition temperatures.

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